1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide
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Overview
Description
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide is a compound that belongs to the class of trifluoromethanesulfonamides These compounds are known for their unique chemical properties, including high thermal stability and strong electron-withdrawing capabilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile. This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran (THF) at room temperature. The product, N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonamide group.
Cycloaddition Reactions: It can undergo [2+3]-cycloaddition reactions with azides to form tetrazole derivatives.
Common Reagents and Conditions
Bromoacetonitrile: Used in the initial synthesis step.
Potassium Carbonate: Acts as a base in the reaction.
Tetrahydrofuran (THF): Commonly used as a solvent.
Major Products
The major products formed from these reactions include N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide and its tetrazole derivatives .
Scientific Research Applications
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with enhanced thermal stability and electronic properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide involves its strong electron-withdrawing capabilities, which can influence the reactivity of other functional groups in a molecule. This makes it a valuable reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure and also used in organic synthesis and materials science.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Another derivative with applications in organic synthesis.
Uniqueness
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide is unique due to its specific structural features, which provide distinct reactivity and stability compared to other trifluoromethanesulfonamide derivatives. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various scientific research applications.
Properties
CAS No. |
55251-20-2 |
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Molecular Formula |
C15H12F3NO2S |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H12F3NO2S/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(10-13)19-22(20,21)15(16,17)18/h2-10,19H,1H2 |
InChI Key |
FTRFYAXVXRZNTH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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